Deruxtecan-d4

Stable Isotope Labeling LC-MS/MS Internal Standard ADC Bioanalysis

Quantitative LC-MS/MS of trastuzumab deruxtecan (T-DXd) requires a stable isotope-labeled internal standard to correct for matrix effects and recovery losses. Non-isotopic analogs introduce systematic error. - **Mass shift +4 Da** avoids isotopic cross-talk while preserving co-elution - **Validated for** Cmax, AUC, clearance, and linker stability assays - **Supplied with** analytical certificate for PK/PD and tissue distribution studies

Molecular Formula C52H56FN9O13
Molecular Weight 1038.1 g/mol
Cat. No. B12398896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeruxtecan-d4
Molecular FormulaC52H56FN9O13
Molecular Weight1038.1 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O
InChIInChI=1S/C52H56FN9O13/c1-3-52(73)33-19-38-48-31(24-62(38)50(71)32(33)25-75-51(52)72)47-35(14-13-30-28(2)34(53)20-36(60-48)46(30)47)58-43(67)26-74-27-57-41(65)22-56-49(70)37(18-29-10-6-4-7-11-29)59-42(66)23-55-40(64)21-54-39(63)12-8-5-9-17-61-44(68)15-16-45(61)69/h4,6-7,10-11,15-16,19-20,35,37,73H,3,5,8-9,12-14,17-18,21-27H2,1-2H3,(H,54,63)(H,55,64)(H,56,70)(H,57,65)(H,58,67)(H,59,66)/t35-,37-,52-/m0/s1/i22D2,26D2
InChIKeyWXNSCLIZKHLNSG-BXKFTRBMSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deruxtecan-d4: Certified Deuterated Internal Standard for ADC Bioanalysis


Deruxtecan-d4 (CAS 2760715-91-9), synonym MC-GGFG-DXD-d4, is a tetra-deuterated analog of the ADC drug-linker conjugate deruxtecan [1]. This stable isotope-labeled compound maintains an identical chemical structure and biological activity profile to its unlabeled counterpart, differing only by the replacement of four hydrogen atoms with deuterium at specific positions within the maleimide-GGFG peptide linker . With a molecular formula of C52H52D4FN9O13 and a molecular weight of 1038.08 g/mol , Deruxtecan-d4 is exclusively intended as a research-use internal standard for quantitative LC-MS/MS assays, enabling precise measurement of deruxtecan and its metabolites in complex biological matrices without the use of radioactive tracers .

Why Unlabeled Internal Standards Cannot Substitute Deruxtecan-d4


The use of unlabeled deruxtecan or structurally analogous compounds as internal standards for quantitative bioanalysis introduces significant risk of systematic error due to differential matrix effects, variable ionization efficiency, and non-identical chromatographic behavior [1]. In contrast, a stable isotope-labeled (SIL) internal standard such as Deruxtecan-d4 co-elutes precisely with the analyte, thereby normalizing for ion suppression/enhancement, recovery losses, and instrument drift across the entire analytical run [2]. The tetra-deuterated design ensures a mass shift of +4 Da, providing spectral resolution sufficient to avoid isotopic cross-talk while maintaining near-identical physicochemical properties to the target analyte . Substituting with a non-isotopic analog—or with a different deuterium labeling pattern (e.g., d2 or d6)—can compromise assay accuracy, precision, and reproducibility, particularly in the complex serum or tissue matrices typical of ADC pharmacokinetic studies [3].

Quantitative Differentiation of Deruxtecan-d4 Against Comparators


Isotopic Purity and Deuterium Incorporation

Deruxtecan-d4 is certified as a tetra-deuterated compound with a specified isotopic purity of ≥98% . This contrasts with unlabeled deruxtecan, which contains the natural isotopic abundance of deuterium (approximately 0.0156%) [1]. The high enrichment ensures a distinct mass shift (+4 Da) that is reliably resolved by standard triple quadrupole MS systems, minimizing spectral overlap with the analyte (M0) signal .

Stable Isotope Labeling LC-MS/MS Internal Standard ADC Bioanalysis

Mass Shift and Spectral Resolution

Deruxtecan-d4 exhibits a nominal mass shift of +4 Da relative to unlabeled deruxtecan . This shift is sufficient to separate the internal standard signal from the analyte's [M+H]+ ion cluster in MS1, while remaining close enough to maintain near-identical retention time and ionization efficiency [1]. Deruxtecan-d2 (+2 Da) may suffer from partial isotopic overlap with the analyte's [M+2] natural abundance signal, while Deruxtecan-d6 (+6 Da) may exhibit slightly altered chromatographic retention due to increased deuterium content .

Mass Spectrometry Isotope Dilution ADC Payload Quantitation

Chromatographic Co-Elution and Matrix Effect Compensation

In LC-MS/MS bioanalysis, co-elution of the internal standard with the analyte is critical for correcting matrix-induced ionization suppression or enhancement [1]. Deruxtecan-d4, due to its near-identical physicochemical properties, exhibits retention time matching within 0.1 min of unlabeled deruxtecan under typical reversed-phase gradient conditions [2]. In contrast, non-isotopic structural analogs (e.g., exatecan) may differ in retention time by >1 min, leading to incomplete matrix effect compensation and potential quantification bias exceeding 15% [3].

Matrix Effects Ion Suppression Bioanalytical Method Validation

Regulatory Compliance and Assay Reproducibility: Deruxtecan-d4 vs. Unlabeled Internal Standard

The FDA Bioanalytical Method Validation Guidance for Industry (2018) and ICH M10 recommend the use of stable isotope-labeled internal standards to achieve acceptable accuracy and precision, particularly for complex matrices [1]. Assays employing SIL-IS such as Deruxtecan-d4 routinely achieve intra- and inter-assay precision (CV) below 15% and accuracy within ±15%, whereas methods using unlabeled internal standards often exhibit CVs exceeding 20% in the presence of significant matrix effects [2].

Bioanalytical Method Validation FDA Guidance Pharmacokinetics

Critical Application Scenarios for Deruxtecan-d4 in ADC Development


Plasma Pharmacokinetic Quantification of Free Deruxtecan

Deruxtecan-d4 serves as the internal standard for precise measurement of released deruxtecan payload in plasma samples from preclinical or clinical studies of trastuzumab deruxtecan (T-DXd) and other deruxtecan-based ADCs [1]. Its use corrects for matrix effects and sample preparation variability, enabling accurate determination of Cmax, AUC, and clearance parameters essential for dose selection and safety assessment [2].

ADC Conjugate Stability Assessment Under Physiological Conditions

By spiking Deruxtecan-d4 into in vitro plasma stability assays, researchers can accurately quantify the rate of linker cleavage and payload release over time, differentiating stable from labile ADC constructs [3]. This application is critical for lead optimization in ADC discovery and for establishing critical quality attributes (CQAs) during manufacturing [4].

Deruxtecan Metabolite Quantification in Tissue Homogenates

Deruxtecan-d4 enables the absolute quantification of deruxtecan and its metabolites (e.g., DXd) in tumor and normal tissue biopsies [5]. This data is instrumental for understanding tumor penetration, target engagement, and potential off-target toxicity in translational oncology research [6].

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